N-[4-(diethylamino)-2-methylphenyl]-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide
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Overview
Description
N-[4-(diethylamino)-2-methylphenyl]-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is a complex organic compound with intriguing properties and potential applications in various fields. Its unique structure features multiple functional groups, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylamino)-2-methylphenyl]-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide typically involves several steps, starting from readily available precursors. One common synthetic route includes:
Formation of the 2-methylphenyl intermediate: React 4-diethylamino-2-methylphenol with appropriate reagents to introduce the desired substituents.
Oxazole Ring Formation: Synthesize the oxazole ring through a cyclization reaction involving 4-fluorophenyl precursors.
Coupling Reactions: Couple the intermediates using reagents such as thiols and acetic acid derivatives to form the final acetamide structure.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route for scale-up. Techniques such as continuous flow chemistry can be employed to enhance efficiency and yield. Reaction conditions like temperature, pressure, and solvent choice are optimized to minimize by-products and ensure reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-[4-(diethylamino)-2-methylphenyl]-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the oxazole ring or the acetamide group, leading to various reduced intermediates.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or other reactive sites.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or peracids under controlled conditions.
Reduction: Employing reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Conditions may vary depending on the specific site of substitution, with common reagents including halides and amines.
Major Products
The major products from these reactions include sulfoxides, sulfones, reduced amides, and various substituted aromatic compounds.
Scientific Research Applications
N-[4-(diethylamino)-2-methylphenyl]-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide has a range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Industry: Employed in the development of new materials with specialized properties.
Mechanism of Action
The compound exerts its effects through several potential mechanisms:
Molecular Targets: It may interact with specific proteins or enzymes, modulating their activity.
Pathways Involved: The interaction with cellular pathways, such as signaling cascades or metabolic processes, can lead to various biological effects.
Comparison with Similar Compounds
When compared to similar compounds, N-[4-(diethylamino)-2-methylphenyl]-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide stands out due to its combination of functional groups and unique structure. Similar compounds include:
N-[4-(dimethylamino)-2-methylphenyl]-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide: : Featuring a dimethylamino group instead of a diethylamino group.
N-[4-(diethylamino)-2-methylphenyl]-2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide: : Substitution of the fluorophenyl group with a chlorophenyl group.
This compound’s distinct structure and reactivity make it a valuable tool for various scientific endeavors.
Properties
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-2-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O2S/c1-4-26(5-2)18-10-11-19(15(3)12-18)25-21(27)14-29-22-24-13-20(28-22)16-6-8-17(23)9-7-16/h6-13H,4-5,14H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFICSHFXGWXGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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